5-Acetamido-2-aminobenzoic acid

Solubility Drug Discovery Assay Development

5-Acetamido-2-aminobenzoic acid (CAS 50670-83-2, synonyms: 5-acetamidoanthranilic acid, 2-amino-5-acetamidobenzoic acid) is a substituted benzoic acid derivative featuring an ortho-amino group and a meta-acetamido group on the aromatic ring. This specific substitution pattern confers distinct physicochemical properties and reactivity, differentiating it from simpler or isomeric analogs.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 50670-83-2
Cat. No. B1329964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamido-2-aminobenzoic acid
CAS50670-83-2
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)N)C(=O)O
InChIInChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
InChIKeyGSOHXJQXAKNJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamido-2-aminobenzoic Acid (CAS 50670-83-2): A Specialized Benzoic Acid Building Block for Biomedical and Chemical Synthesis


5-Acetamido-2-aminobenzoic acid (CAS 50670-83-2, synonyms: 5-acetamidoanthranilic acid, 2-amino-5-acetamidobenzoic acid) is a substituted benzoic acid derivative featuring an ortho-amino group and a meta-acetamido group on the aromatic ring [1]. This specific substitution pattern confers distinct physicochemical properties and reactivity, differentiating it from simpler or isomeric analogs. It is primarily utilized as a research chemical and a versatile building block in organic synthesis, with emerging roles in medicinal chemistry and biomaterials science .

Why 5-Acetamido-2-aminobenzoic Acid Cannot Be Substituted by Common Analogs in Critical Research Applications


In-class substitution is generally not feasible due to the compound's unique ortho-amino and meta-acetamido substitution, which governs its specific intermolecular interactions, solubility, and metabolic profile [1]. Unlike its unsubstituted or isomeric counterparts (e.g., 2-aminobenzoic acid, 5-aminobenzoic acid, or N-acetyl-5-aminosalicylic acid), this regioisomer presents a distinct hydrogen-bonding network, differential stability in physiological buffers, and a well-characterized, albeit weak, HDAC inhibition profile [2]. For applications requiring precise molecular recognition or defined physicochemical parameters, substituting with a simpler analog introduces significant risk of altered activity, solubility, and synthetic incompatibility, potentially compromising experimental reproducibility and project outcomes .

Evidence-Based Differentiation: 5-Acetamido-2-aminobenzoic Acid vs. Key Analogs


Solubility Advantage in DMSO and Ethanol Over Aqueous Buffers Enables Diverse Assay Conditions

5-Acetamido-2-aminobenzoic acid exhibits differential solubility in common laboratory solvents, with a significantly higher solubility in DMSO and ethanol compared to water [1]. This solubility profile facilitates its use in cell-based assays and in vitro experiments where DMSO stock solutions are the standard. For comparison, unsubstituted 2-aminobenzoic acid (anthranilic acid) has a water solubility of approximately 5.7 mg/mL at 25°C, while 5-aminobenzoic acid has a water solubility of approximately 4.7 mg/mL [2][3].

Solubility Drug Discovery Assay Development

Weak but Selective HDAC Inhibition Profile Defines a Unique Starting Point for Medicinal Chemistry

5-Acetamido-2-aminobenzoic acid acts as a weak histone deacetylase (HDAC) inhibitor. BindingDB data shows an IC50 >100,000 nM against HDAC1 and HDAC2 in human HeLa cell nuclear extracts [1]. In contrast, the well-known pan-HDAC inhibitor Vorinostat (SAHA) exhibits IC50 values of ~10-50 nM for these isoforms [2]. This weak activity is actually a differentiator: it provides a chemically tractable, low-affinity scaffold that can be optimized through medicinal chemistry to enhance potency and selectivity, rather than being a liability.

HDAC Inhibitor Epigenetics Medicinal Chemistry

Distinct pKa and logP Values Influence Protonation State and Lipophilicity Relative to Unsubstituted Analogs

The predicted pKa of the carboxylic acid group in 5-acetamido-2-aminobenzoic acid is 1.99±0.10, and its logP is 1.58 . These values differ from those of unsubstituted 2-aminobenzoic acid (pKa ~2.14, logP ~1.21) and 5-aminobenzoic acid (pKa ~2.0, logP ~0.84) [1]. The lower pKa indicates a stronger acid, which affects its ionization state at physiological pH, while the higher logP suggests increased lipophilicity, potentially impacting membrane permeability.

Physicochemical Property ADME Lead Optimization

High Purity and Defined Melting Point Ensure Reproducibility in Synthesis and Formulation

Commercially available 5-acetamido-2-aminobenzoic acid is typically offered at a high purity of ≥98% (HPLC), with a melting point of approximately 230°C (decomposition) . This contrasts with less rigorously defined in-house synthesized analogs, where purity and melting point may vary batch-to-batch, potentially introducing impurities that affect reaction yields or biological assay outcomes.

Quality Control Chemical Synthesis Analytical Chemistry

Best-Fit Application Scenarios for 5-Acetamido-2-aminobenzoic Acid Based on Evidence


Medicinal Chemistry: A Low-Affinity HDAC Inhibitor Scaffold for Rational Drug Design

Given its weak but defined HDAC inhibition (IC50 >100,000 nM) [1], this compound serves as an ideal starting point for structure-activity relationship (SAR) studies. Its low molecular weight and presence of multiple modifiable functional groups (carboxylic acid, aniline, and acetamide) make it a versatile scaffold for synthesizing focused libraries aimed at improving potency and isoform selectivity, while its distinct physicochemical profile (pKa ~1.99, logP ~1.58) provides a baseline for optimizing ADME properties. This approach is preferred over starting with a potent but promiscuous inhibitor, where further optimization may be limited.

Biochemical Assay Development: A Soluble Probe for In Vitro Enzyme Studies

The compound's high solubility in DMSO (≥14.75 mg/mL) [1] enables the preparation of concentrated stock solutions, a prerequisite for many high-throughput screening (HTS) and in vitro biochemical assays. While its aqueous solubility is low (<2.5 mg/mL), this is manageable in typical assay conditions (e.g., <1% DMSO). Its weak HDAC activity also makes it a suitable negative control or baseline comparator in studies of more potent inhibitors.

Synthetic Chemistry: A Functionalized Building Block for Complex Molecules

The ortho-amino and carboxylic acid groups provide distinct sites for orthogonal functionalization, enabling the synthesis of diverse heterocyclic systems and peptidomimetics [1]. Its well-defined physical properties, including a melting point of 230°C , facilitate purification and handling. This compound is a reliable intermediate for creating novel chemical entities, with applications spanning medicinal chemistry, agrochemicals, and materials science, where precise control over regiochemistry is paramount.

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